molecular formula C12H23NO B13770779 N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide CAS No. 56471-14-8

N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide

Cat. No.: B13770779
CAS No.: 56471-14-8
M. Wt: 197.32 g/mol
InChI Key: XDJYXLAMICXHRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid derivatives with appropriate amines under controlled conditions. One common method involves the use of N-ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxylic acid chloride, which reacts with ethylamine in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-methyl-1-isopropylcyclopentanecarboxamide
  • Cyclopentanecarboxamide derivatives

Uniqueness

N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

56471-14-8

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N-ethyl-2-methyl-1-propan-2-ylcyclopentane-1-carboxamide

InChI

InChI=1S/C12H23NO/c1-5-13-11(14)12(9(2)3)8-6-7-10(12)4/h9-10H,5-8H2,1-4H3,(H,13,14)

InChI Key

XDJYXLAMICXHRP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1(CCCC1C)C(C)C

Origin of Product

United States

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